2-((4-bromobenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole
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Overview
Description
2-((4-bromobenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole is a synthetic organic compound characterized by its unique structure, which includes a bromobenzyl group, a thioether linkage, and a propylsulfonyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-bromobenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common approach starts with the preparation of the 4-bromobenzyl thiol, which is then reacted with a suitable imidazole derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((4-bromobenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromobenzyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-bromobenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((4-bromobenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The bromobenzyl group may facilitate binding to certain proteins or enzymes, while the thioether and sulfonyl groups can modulate the compound’s reactivity and stability. The imidazole ring is known to interact with metal ions and other biomolecules, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-chlorobenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole
- 2-((4-methylbenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole
- 2-((4-fluorobenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole
Uniqueness
2-((4-bromobenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which is not possible with other substituents like chlorine or fluorine. This can lead to different binding affinities and selectivities in biological systems, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2S2/c1-2-9-20(17,18)16-8-7-15-13(16)19-10-11-3-5-12(14)6-4-11/h3-6H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOZJDKDYBYFRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN=C1SCC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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